ALEC-dipalmitoylphosphatidylglycerol
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Overview
Description
ALEC-dipalmitoylphosphatidylglycerol is a phospholipid compound that plays a crucial role in various biological processes. It is a type of phosphatidylglycerol where both acyl groups are palmitoyl. This compound is significant in the study of pulmonary surfactants and liposomal formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALEC-dipalmitoylphosphatidylglycerol typically involves the esterification of glycerol with palmitic acid. The reaction is catalyzed by enzymes such as phospholipase A2 and lyso-phosphatidylcholine acyltransferase . The process includes deacylation and reacylation steps, which are crucial for the formation of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The use of bioreactors ensures the efficient production of the compound with high purity. The reaction conditions, including temperature, pH, and enzyme concentration, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions
ALEC-dipalmitoylphosphatidylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound include modified phospholipids with altered acyl chains. These products have enhanced properties, making them suitable for specific applications in medicine and industry .
Scientific Research Applications
ALEC-dipalmitoylphosphatidylglycerol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ALEC-dipalmitoylphosphatidylglycerol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane fusion . The molecular targets of this compound include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine: Another phospholipid with similar properties, used in pulmonary surfactants and liposomal formulations.
Dierucoylphosphatidylcholine: Used in liposomal formulations, but with different acyl chains, affecting its properties and applications.
Tricaprylin: A triglyceride used in liposomal formulations, differing in its structure and function compared to ALEC-dipalmitoylphosphatidylglycerol.
Uniqueness
This compound is unique due to its specific acyl chain composition, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications in pulmonary surfactants and liposomal drug delivery systems .
Properties
IUPAC Name |
[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBAOHGQRCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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